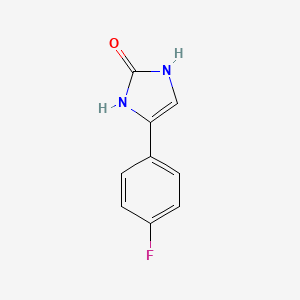

4-(4-Fluoro-phenyl)-1,3-dihydro-imidazol-2-one

Beschreibung

BenchChem offers high-quality 4-(4-Fluoro-phenyl)-1,3-dihydro-imidazol-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Fluoro-phenyl)-1,3-dihydro-imidazol-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4-(4-fluorophenyl)-1,3-dihydroimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O/c10-7-3-1-6(2-4-7)8-5-11-9(13)12-8/h1-5H,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQXQFSPPZOFLRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CNC(=O)N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40669635 | |

| Record name | 4-(4-Fluorophenyl)-1,3-dihydro-2H-imidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40669635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915402-26-5 | |

| Record name | 4-(4-Fluorophenyl)-1,3-dihydro-2H-imidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40669635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 915402-26-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

synthesis and characterization of 4-(4-Fluoro-phenyl)-1,3-dihydro-imidazol-2-one

An In-depth Technical Guide to the Synthesis and Characterization of 4-(4-Fluoro-phenyl)-1,3-dihydro-imidazol-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1][2][3] Its derivatives are known for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4] The incorporation of a fluorine atom into phenyl rings is a common strategy in drug design to enhance metabolic stability and binding affinity. This guide provides a comprehensive technical overview of a plausible synthetic route and detailed characterization methods for 4-(4-Fluoro-phenyl)-1,3-dihydro-imidazol-2-one, a molecule of significant interest for drug discovery programs.

Introduction: The Scientific Rationale

The imidazol-2-one (also known as 2-imidazolinone) core is a privileged structure in modern pharmacology. Its unique electronic and steric properties allow it to interact with a variety of biological targets.[3] When combined with a 4-fluorophenyl substituent, the resulting molecule, 4-(4-Fluoro-phenyl)-1,3-dihydro-imidazol-2-one, presents an attractive profile for several reasons:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can prevent metabolic degradation at that position, potentially leading to an improved pharmacokinetic profile.

-

Enhanced Binding Interactions: Fluorine can act as a hydrogen bond acceptor and engage in favorable electrostatic interactions with enzyme active sites.

-

Proven Pharmacophore: The broader class of imidazole derivatives has demonstrated significant therapeutic potential, making this specific analog a logical candidate for screening and development.[1][4][5]

This document serves as a senior-level guide, explaining not just the procedural steps but the underlying chemical principles and strategic decisions involved in the synthesis and rigorous characterization of this target compound.

Synthesis Pathway: A Chemically Sound Approach

While multiple routes to imidazol-2-one cores exist, a highly efficient and regioselective method involves the base-catalyzed intramolecular hydroamidation of a propargylic urea precursor.[6][7] This approach is favored for its typically mild reaction conditions and high yields. The proposed synthesis is a two-step process starting from commercially available materials.

Diagram of Proposed Synthesis

Caption: Proposed two-step synthesis of 4-(4-Fluorophenyl)-1,3-dihydro-imidazol-2-one.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 1-(2-oxo-2-(4-fluorophenyl)ethyl)urea

-

Rationale: This initial step creates the open-chain urea precursor necessary for the subsequent cyclization. The reaction involves the nucleophilic attack of the amine on the cyanate ion, which is protonated to form isocyanic acid in situ.

-

Procedure:

-

To a solution of 2-amino-1-(4-fluorophenyl)ethan-1-one hydrochloride (1 equivalent) in water, add potassium cyanate (1.2 equivalents).

-

Heat the mixture to 60-70°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield the urea intermediate.

-

Step 2: Synthesis of 4-(4-Fluorophenyl)-1,3-dihydro-imidazol-2-one

-

Rationale: This is the key ring-forming step. The ketone is first reduced to a secondary alcohol using a mild reducing agent like sodium borohydride. The resulting hydroxyl group, under the reaction conditions, facilitates an intramolecular cyclization with the urea nitrogen, followed by dehydration to form the dihydro-imidazol-2-one ring.

-

Procedure:

-

Dissolve the urea intermediate from Step 1 (1 equivalent) in methanol.

-

Cool the solution to 0°C in an ice bath.

-

Add sodium borohydride (NaBH4) (1.5 equivalents) portion-wise over 30 minutes, maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final compound.

-

Comprehensive Characterization Workflow

Confirming the identity and purity of the synthesized 4-(4-Fluoro-phenyl)-1,3-dihydro-imidazol-2-one is paramount. A multi-technique approach is required for unambiguous structural elucidation.

Diagram of Characterization Workflow

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. clinmedkaz.org [clinmedkaz.org]

- 5. nbinno.com [nbinno.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

physicochemical properties of fluorinated imidazolones

An In-depth Technical Guide to the Physicochemical Properties of Fluorinated Imidazolones

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of the synthesis, characterization, and critical physicochemical properties of fluorinated imidazolones. As a senior application scientist, the aim is to move beyond mere data reporting and delve into the causal relationships that govern the behavior of these molecules, offering field-proven insights for professionals in drug discovery and medicinal chemistry.

The imidazolone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity. When strategically functionalized with fluorine, its therapeutic potential can be dramatically enhanced. The introduction of fluorine, the most electronegative element, is not a trivial substitution; it is a profound modification that leverages unique electronic and steric properties to fine-tune a molecule's profile.[1]

Fluorination can modulate a range of critical parameters including:

-

Lipophilicity: Affecting how a compound partitions between aqueous and lipid environments, which influences absorption, distribution, and membrane permeability.[2][3]

-

Metabolic Stability: The exceptional strength of the carbon-fluorine (C-F) bond can block metabolic oxidation at specific sites, thereby increasing the drug's half-life.[1][2]

-

Acidity (pKa): The strong inductive effect of fluorine can lower the pKa of nearby functional groups, altering a molecule's ionization state at physiological pH and impacting receptor binding and solubility.[2][3]

-

Conformational Control: Fluorine's unique steric and electronic properties can influence the preferred conformation of a molecule, potentially locking it into a bioactive shape for optimal target engagement.[1]

This guide will systematically unpack these properties, providing both the theoretical underpinnings and the practical methodologies required to harness the power of fluorine in the design of next-generation imidazolone-based therapeutics.

Synthesis and Structural Verification

The journey to understanding physicochemical properties begins with robust synthesis and unambiguous structural confirmation. The synthesis of fluorinated imidazolones typically involves the cyclization of fluorinated precursors or the direct fluorination of an existing imidazolone core.

General Synthetic Workflow

A common and effective route to novel fluorinated imidazolones involves the condensation of a fluorinated aromatic aldehyde with an appropriate amino acid derivative, followed by cyclization. This multi-step process allows for modularity in design.

Sources

A Methodological Guide to the Single-Crystal X-ray Diffraction Analysis of 4-(4-Fluoro-phenyl)-1,3-dihydro-imidazol-2-one

Abstract: This technical guide provides a comprehensive, field-proven methodology for the complete crystal structure analysis of 4-(4-fluoro-phenyl)-1,3-dihydro-imidazol-2-one. Intended for researchers, crystallographers, and medicinal chemists, this document details the entire workflow from synthesis and crystallization to single-crystal X-ray diffraction (SC-XRD) data acquisition, structure solution, and detailed analysis. While a definitive published structure for this specific molecule is not available, this guide establishes a robust, self-validating protocol. It leverages data from structurally analogous compounds to illustrate the expected outcomes and interpretative framework. The causality behind critical experimental choices is explained, grounding the protocols in established crystallographic principles to ensure the generation of high-quality, reliable structural data essential for applications such as structure-based drug design.

Introduction: The Rationale for Structural Elucidation

The 1,3-dihydro-imidazol-2-one core is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active agents. Its utility stems from its rigid, planar structure and its capacity to act as both a hydrogen bond donor (via the N-H groups) and acceptor (via the carbonyl oxygen). The incorporation of a 4-fluorophenyl substituent is a common strategy in drug design to enhance metabolic stability and modulate binding interactions through potential halogen bonding or altered lipophilicity.

A definitive three-dimensional crystal structure of 4-(4-fluoro-phenyl)-1,3-dihydro-imidazol-2-one is paramount for understanding its physicochemical properties. This knowledge allows for:

-

Unambiguous Confirmation of Chemical Identity: Validating the output of a synthetic route.

-

Conformational Analysis: Determining the precise orientation of the fluorophenyl ring relative to the imidazolone core.

-

Mapping Intermolecular Forces: Identifying the specific hydrogen bonds and other non-covalent interactions that govern the crystal packing. This supramolecular assembly is a critical determinant of solid-state properties like solubility and stability.

-

Informing Drug Design: Providing an empirical basis for computational modeling and the rational design of next-generation analogues with improved potency and selectivity.

This guide outlines the complete experimental pathway to achieve this structural elucidation.

Synthesis and High-Quality Crystallization

The foundational requirement for any SC-XRD experiment is the availability of a single, well-ordered, and sufficiently sized crystal. This section details the protocols to synthesize the target compound and cultivate diffraction-quality crystals.

Proposed Synthesis Protocol

While multiple synthetic routes to substituted imidazolones exist, a reliable approach involves the cyclization of an appropriate precursor. The following protocol is proposed based on established chemical principles.

Step-by-Step Synthesis:

-

Precursor Synthesis: React 2-amino-1-(4-fluorophenyl)ethan-1-one with potassium cyanate (KOCN) in an aqueous acetic acid solution. The amino group attacks the cyanate, which upon tautomerization and hydrolysis will form a urea derivative.

-

Cyclization: Heat the resulting urea intermediate under acidic or basic conditions to facilitate intramolecular cyclization, eliminating water and forming the stable 1,3-dihydro-imidazol-2-one ring.

-

Work-up and Purification: After the reaction is complete (monitored by TLC), quench the reaction mixture, extract the product into an organic solvent (e.g., ethyl acetate), and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Chromatography: Purify the crude product using column chromatography (silica gel) with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 4-(4-fluoro-phenyl)-1,3-dihydro-imidazol-2-one.

Crystallization: The Art of Crystal Growth

The goal of crystallization is to slowly transition the purified compound from a disordered state (in solution) to a highly ordered, crystalline solid state.

Causality: Rapid precipitation traps solvent and introduces defects, leading to poor diffraction. Slow, controlled growth is essential. We will employ slow evaporation, a robust technique for initial screening.

Step-by-Step Crystallization Protocol:

-

Solvent Screening: Dissolve small amounts (~5-10 mg) of the purified compound in various solvents (e.g., methanol, ethanol, acetonitrile, acetone, ethyl acetate) in separate small vials to find a system where the compound is sparingly soluble. The ideal solvent dissolves the compound when heated but shows reduced solubility at room temperature.

-

Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent at a slightly elevated temperature.

-

Crystal Growth: Loosely cap the vial (e.g., with perforated parafilm) to allow the solvent to evaporate slowly over several days at a constant, vibration-free location.

-

Harvesting: Once suitable crystals (typically 0.1–0.4 mm in at least one dimension) have formed, carefully harvest them using a nylon loop or fine forceps.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

This section describes the core experimental and computational workflow for determining the crystal structure from a single crystal.

Experimental and Computational Workflow

The process follows a logical sequence from data collection to the final, validated structural model. This workflow ensures data integrity and a robust final structure.

Caption: The comprehensive workflow for single-crystal X-ray diffraction analysis.

Step-by-Step SC-XRD Protocol

-

Crystal Mounting: A suitable crystal is selected under a microscope, picked up using a cryo-loop, and mounted on a goniometer head on the diffractometer.

-

Data Collection:

-

The crystal is cooled to a low temperature (typically 100-173 K) using a nitrogen or helium stream. Rationale: This minimizes atomic thermal vibrations, reducing noise and allowing for higher-resolution data collection.[1]

-

A preliminary unit cell is determined from a few initial diffraction images.

-

A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam (e.g., Mo Kα or Cu Kα radiation). The diffracted X-rays are recorded on a detector (e.g., a CCD or CMOS detector).

-

-

Data Reduction: The raw diffraction images are processed. This involves integrating the intensity of each reflection and applying corrections for experimental factors (e.g., Lorentz and polarization effects). This step yields a file containing the Miller indices (h,k,l) and intensity for each reflection.

-

Structure Solution: This computational step solves the "phase problem." Direct methods or Patterson methods are used to determine the initial positions of the atoms in the asymmetric unit.

-

Structure Refinement: The initial atomic model is refined using a full-matrix least-squares method against the experimental diffraction data.[2] This process optimizes the atomic coordinates, displacement parameters, and site occupancy factors to achieve the best possible fit between the calculated and observed structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[3]

-

Validation: The final structure is validated using software tools like PLATON or CheckCIF to ensure it is chemically sensible and meets established crystallographic standards. The final output is a Crystallographic Information File (CIF).

Hypothetical Structural Analysis and Interpretation

Disclaimer: As no public crystal structure exists for the title compound, this section presents a hypothetical yet chemically plausible analysis based on data from closely related fluorophenyl-imidazole derivatives found in the literature.[1][2][3][4] This serves as an expert-guided template for interpreting actual experimental results.

Crystallographic and Data Refinement Parameters

The following table summarizes the expected crystallographic data for 4-(4-fluoro-phenyl)-1,3-dihydro-imidazol-2-one.

| Parameter | Expected Value | Rationale / Comparison Source |

| Chemical Formula | C₉H₇FN₂O | Based on molecular structure. |

| Formula Weight | 178.17 g/mol | Calculated from the chemical formula. |

| Crystal System | Monoclinic or Orthorhombic | These are common crystal systems for small organic molecules.[1][2] |

| Space Group | P2₁/c or P2₁2₁2₁ | Common centrosymmetric (monoclinic) or non-centrosymmetric (orthorhombic) space groups. |

| a (Å) | 8.0 – 12.0 | Typical range for small molecules of this size.[2] |

| b (Å) | 5.0 – 10.0 | Typical range for small molecules of this size.[2] |

| c (Å) | 15.0 – 30.0 | Typical range for small molecules of this size.[2] |

| β (°) | 90 – 105 (for monoclinic) | Defines the angle for the monoclinic system.[1] |

| Volume (ų) | 1800 – 2500 | Derived from cell parameters. |

| Z | 4 or 8 | Number of molecules in the unit cell.[1][2] |

| T (K) | 173 | A standard low temperature for data collection.[1] |

| Radiation | Mo Kα (λ = 0.71073 Å) | Standard X-ray source for small molecule crystallography. |

| R[F² > 2σ(F²)] (R1) | < 0.05 | A good indicator of the agreement between the model and the data.[1] |

| wR(F²) | < 0.12 | A weighted R-factor based on F², also indicating a good refinement.[1] |

| Goodness-of-fit (S) | ~ 1.0 | A value close to 1 indicates a good fit.[1] |

Molecular Geometry

The refinement will yield precise bond lengths and angles. The fluorophenyl and imidazolone rings are expected to be largely planar. A key parameter is the dihedral angle between the mean plane of these two rings, which is anticipated to be non-zero (likely 25-45°) due to steric hindrance, a feature observed in similar structures.[3]

Supramolecular Assembly and Hydrogen Bonding

The most critical interactions governing the crystal packing are the intermolecular hydrogen bonds. The imidazolone moiety possesses two N-H donor groups and one C=O acceptor group. This functionality strongly suggests the formation of robust hydrogen-bonding networks. A likely and common motif is a catemeric chain where one N-H group of a molecule donates to the carbonyl oxygen of a neighboring molecule, which in turn donates to the next, propagating a chain through the crystal lattice.

Sources

- 1. 2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-(4-Fluorophenyl)-4-(4-pyridyl)-1,3-oxazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-[5-(4-Fluorophenyl)-1H-imidazol-4-yl]pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]

spectroscopic data (NMR, MS, IR) for 4-(4-Fluoro-phenyl)-1,3-dihydro-imidazol-2-one

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(4-Fluoro-phenyl)-1,3-dihydro-imidazol-2-one

Introduction

4-(4-Fluoro-phenyl)-1,3-dihydro-imidazol-2-one is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development.[1][2] Its structural motif, featuring an imidazolone core coupled with a fluorinated phenyl ring, is found in various biologically active molecules.[3][4] Comprehensive spectroscopic analysis is paramount for the unambiguous identification, purity assessment, and structural elucidation of this and related compounds. This guide provides a detailed exploration of the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data for 4-(4-Fluoro-phenyl)-1,3-dihydro-imidazol-2-one, grounded in established scientific principles and supported by data from analogous structures.

Molecular Structure and Spectroscopic Overview

The molecular structure of 4-(4-Fluoro-phenyl)-1,3-dihydro-imidazol-2-one forms the basis for interpreting its spectroscopic data. The key structural features include a five-membered imidazolone ring containing two nitrogen atoms and a carbonyl group, and a para-substituted fluorophenyl ring attached to the carbon atom adjacent to the imine nitrogen.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 4-(4-Fluoro-phenyl)-1,3-dihydro-imidazol-2-one, ¹H NMR, ¹³C NMR, and ¹⁹F NMR are particularly informative.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.

Expected Chemical Shifts and Couplings:

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| NH (imidazolone) | 8.0 - 10.0 | br s | - |

| CH (imidazolone) | ~5.0 | s | - |

| Aromatic CH (ortho to F) | 7.1 - 7.3 | t | ~8.8 (³JHH), ~5.5 (³JHF) |

| Aromatic CH (meta to F) | 7.5 - 7.7 | dd | ~8.8 (³JHH), ~2.5 (⁴JHH) |

-

NH Protons: The two N-H protons of the imidazolone ring are expected to appear as a broad singlet in the downfield region (δ 8.0-10.0 ppm) due to hydrogen bonding and exchange with the solvent.

-

CH Proton: The single proton on the imidazolone ring (C5-H) is anticipated to be a singlet around δ 5.0 ppm.

-

Aromatic Protons: The para-substituted fluorophenyl ring will exhibit a characteristic AA'BB' system, which often simplifies to two sets of doublets or a doublet of doublets and a triplet, depending on the resolution and the magnitude of the fluorine coupling. The protons ortho to the fluorine will show coupling to the adjacent protons (³JHH) and to the fluorine atom (³JHF). The protons meta to the fluorine will primarily show coupling to the adjacent protons (³JHH).

¹³C NMR Spectroscopy

The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms.

Expected Chemical Shifts:

| Carbon | Expected Chemical Shift (δ, ppm) |

| C=O (imidazolone) | 160 - 170 |

| C4 (imidazolone) | 125 - 135 |

| C5 (imidazolone) | ~70 |

| C-F (aromatic) | 160 - 165 (d, ¹JCF ≈ 245 Hz) |

| C-ipso (aromatic) | 130 - 135 (d, ⁴JCF ≈ 3 Hz) |

| CH (aromatic, ortho to F) | 128 - 130 (d, ²JCF ≈ 8 Hz) |

| CH (aromatic, meta to F) | 115 - 117 (d, ³JCF ≈ 21 Hz) |

-

Carbonyl Carbon: The carbonyl carbon of the imidazolone ring is expected to be the most downfield signal among the sp² carbons, typically in the δ 160-170 ppm region.

-

Imidazolone Carbons: The C4 carbon, being part of an enamine-like system, will appear around δ 125-135 ppm, while the C5 carbon, being an sp³ carbon attached to a nitrogen, will be more upfield at approximately δ 70 ppm.

-

Aromatic Carbons: The carbon directly attached to the fluorine atom will exhibit a large one-bond coupling constant (¹JCF). The other aromatic carbons will show smaller couplings to the fluorine atom, which are useful for definitive assignments.

¹⁹F NMR Spectroscopy

The fluorine NMR spectrum is a simple yet powerful tool for confirming the presence of the fluorine atom. A single resonance is expected for the fluorine atom on the phenyl ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Molecular Ion and Fragmentation:

-

Molecular Ion (M+): The exact mass of 4-(4-Fluoro-phenyl)-1,3-dihydro-imidazol-2-one (C₉H₇FN₂O) is 178.0542 g/mol . In a high-resolution mass spectrum (HRMS), the molecular ion peak should be observed at m/z 178.0542. In a low-resolution spectrum, a prominent peak at m/z 178 would be expected.

-

Key Fragmentation Pathways: Common fragmentation pathways for such compounds may involve the loss of CO, HCN, or cleavage of the bond between the phenyl ring and the imidazolone ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected Characteristic Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H stretch | 3200 - 3400 | Medium, broad |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 2950 | Weak |

| C=O stretch (amide) | 1680 - 1720 | Strong |

| C=C stretch (aromatic) | 1500 - 1600 | Medium |

| C-N stretch | 1200 - 1350 | Medium |

| C-F stretch | 1100 - 1250 | Strong |

-

N-H Stretch: A broad absorption band in the region of 3200-3400 cm⁻¹ is characteristic of the N-H stretching vibrations of the amide functional groups in the imidazolone ring.

-

C=O Stretch: A strong, sharp absorption band between 1680 and 1720 cm⁻¹ is indicative of the carbonyl (amide) stretching vibration.

-

C-F Stretch: A strong absorption band in the 1100-1250 cm⁻¹ region is characteristic of the C-F bond stretch.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-(4-Fluoro-phenyl)-1,3-dihydro-imidazol-2-one in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Data Acquisition:

-

¹H NMR: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required compared to the proton spectrum.

-

¹⁹F NMR: Acquire a one-dimensional fluorine spectrum.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum in positive or negative ion mode. For fragmentation analysis, perform tandem mass spectrometry (MS/MS) experiments.

Infrared Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹. A background spectrum should be collected and subtracted from the sample spectrum.

Data Visualization

Spectroscopic Analysis Workflow

Caption: Workflow for the synthesis and spectroscopic characterization of the target compound.

Key Spectroscopic Correlations

Caption: Correlation of molecular structure with different spectroscopic data.

Conclusion

The comprehensive spectroscopic characterization of 4-(4-Fluoro-phenyl)-1,3-dihydro-imidazol-2-one through NMR, MS, and IR spectroscopy provides a robust framework for its unequivocal identification and structural verification. The data and interpretations presented in this guide, based on fundamental principles and comparisons with analogous structures, serve as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development. Adherence to the described experimental protocols will ensure the acquisition of high-quality data, facilitating confident structural assignments and furthering research involving this important class of heterocyclic compounds.

References

-

Shalaby, M. A., BinSabt, M. H., Rizk, S. A., & Fahim, A. M. (2024). synthesis, X-ray crystal structure with theoretical investigation of new pyrazole and imidazolone compounds anticipated insecticide's activities against targeting Plodia interpunctella and nilaparvata lugens. RSC Advances, 14(16), 11084-11101. [Link]

-

Kumar, S., & Narasimhan, B. (2023). Benzothiazole Clubbed Imidazolone Derivatives: Synthesis, Molecular Docking, DFT Studies, and Antimicrobial Studies. Letters in Drug Design & Discovery, 20(4), 324-337. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 5338861, 2-(4-Fluorophenyl)-1H-benzo[d]imidazole. [Link]

-

Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, W. M. (2019). Synthesis and biological evaluation of new 2-(4-fluorophenyl) imidazol-5-ones as anticancer agents. Future Journal of Pharmaceutical Sciences, 5(1), 1-8. [Link]

-

Guseinov, F. I., et al. (2025). 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde. IUCrData, 10(8), x250553. [Link]

-

Li, D., & Ollevier, T. (2019). Synthesis of Imidazolidinone, Imidazolone, and Benzimidazolone Derivatives through Oxidation Using Copper and Air. Organic Letters, 21(10), 3572-3575. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 123079, 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanone. [Link]

-

Os'kina, I. A., et al. (2022). Synthesis of 4,5-Dialkyl-2-perfluoroaryl-1H-imidazol-1-ols and 4,5-Dimethyl-2-perfluoroaryl-1H-imidazoles. Russian Journal of Organic Chemistry, 57(12), 1969-1976. [Link]

-

Guseinov, F. I., et al. (2025). 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde. Acta Crystallographica Section E: Crystallographic Communications, E81(Pt 9), 1063-1066. [Link]

-

El-Faham, A., et al. (2022). One-pot synthesis, NMR, quantum chemical approach, molecular docking studies, drug-likeness and in-silico ADMET prediction of novel 1-(2,3-dihydrobenzo[b][3][5]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole. Journal of Molecular Structure, 1266, 133503. [Link]

-

Abdel-Gawad, H., et al. (2024). Exploring of novel oxazolones and imidazolones as anti-inflammatory and analgesic candidates with cyclooxygenase inhibitory action. Future Medicinal Chemistry, 16(10), 839-855. [Link]

Sources

- 1. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring of novel oxazolones and imidazolones as anti-inflammatory and analgesic candidates with cyclooxygenase inhibitory action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel pyrazole and imidazolone compounds: synthesis, X-ray crystal structure with theoretical investigation of new pyrazole and imidazolone compounds ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00602J [pubs.rsc.org]

- 4. benthamdirect.com [benthamdirect.com]

- 5. japsonline.com [japsonline.com]

Foreword: The Imidazolone Scaffold - A Privileged Structure in Modern Drug Discovery

An In-Depth Technical Guide to the Biological Activity of Novel Imidazolone Derivatives

The five-membered heterocyclic imidazolone core is a quintessential "privileged structure" in medicinal chemistry. Its unique electronic properties, including its aromaticity, polarity, and ability to participate in hydrogen bonding as both a donor and acceptor, allow it to interact with a wide array of biological targets.[1] This inherent versatility has established the imidazolone scaffold as a fertile ground for the development of novel therapeutic agents. This guide synthesizes current research to provide drug development professionals with a comprehensive overview of the diverse biological activities of novel imidazolone derivatives, focusing on the mechanistic rationale behind their efficacy and the practical methodologies for their evaluation.

Part 1: Anticancer Activity - Targeting the Engines of Malignancy

Imidazolone derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy through the modulation of various oncogenic pathways.[2] Their ability to inhibit key enzymes and proteins involved in cell proliferation, survival, and angiogenesis forms the basis of their therapeutic potential.

Mechanism of Action: Inhibition of Kinase Signaling and Apoptosis Induction

A primary strategy through which imidazolones exert their anticancer effects is the inhibition of receptor tyrosine kinases (RTKs) and cyclin-dependent kinases (CDKs). These enzymes are critical regulators of cell cycle progression and signal transduction.

-

EGFR/VEGFR-2 Inhibition: Many novel imidazolones are designed to target the ATP-binding site of kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3][4] Dysregulation of these kinases is a hallmark of many cancers, leading to uncontrolled cell growth and angiogenesis. By competitively inhibiting these enzymes, imidazolone derivatives can halt downstream signaling cascades. For instance, certain 2-(4-fluorophenyl) imidazol-5-ones have shown potent inhibitory activity against VEGFR-2 with IC50 values in the nanomolar range.[3]

-

CDK Inhibition: Cyclin-dependent kinases, such as CDK2A, are essential for cell cycle phase transitions. Specific imidazolone derivatives have been identified that arrest the cell cycle, often at the G1 phase, by inhibiting CDK activity, thereby preventing cancer cell replication.[3][5]

-

Induction of Apoptosis: Beyond cytostatic effects, many imidazolones are cytotoxic, actively inducing programmed cell death (apoptosis). They can modulate the expression of key apoptotic proteins, such as increasing the levels of pro-apoptotic Bax and decreasing anti-apoptotic Bcl-2.[5][6] Some derivatives also function as inhibitors of Myeloid cell leukemia 1 (Mcl-1), an anti-apoptotic protein of the Bcl-2 family, further promoting cell death in cancer cells.[6]

Visualizing the Mechanism: EGFR Signaling Pathway Inhibition

The following diagram illustrates the interruption of the EGFR signaling pathway, a common mechanism for imidazolone-based anticancer agents.

Caption: Inhibition of EGFR phosphorylation by a novel imidazolone derivative.

Quantitative Data Summary: In Vitro Anticancer Activity

The following table summarizes the cytotoxic activity of representative imidazolone derivatives against various human cancer cell lines.

| Compound ID | Target Cancer Cell Line | Assay Type | IC50 (µM) | Reference Compound | IC50 (µM) | Source |

| Compound 43 | MCF-7 (Breast) | MTT | 0.8 | Erlotinib | 4.15 | [1] |

| Compound 6 | HCT-116 (Colon) | Not Specified | Potent | Doxorubicin | - | [3] |

| Compound 26 | Hela (Cervical) | Not Specified | Potent | Doxorubicin | - | [3] |

| Compound 30 | PC3 (Prostate) | Not Specified | 8.15 | Doxorubicin | - | [3] |

| Hybrid 6b | MCF-7 (Breast) | Not Specified | 1.05 | Doxorubicin | 1.91 | [5] |

| Derivative 17 | MDA-MB-231 (Breast) | MTT | 1.98 | - | - | [4] |

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability.[7][8]

-

Cell Seeding:

-

Culture human cancer cell lines (e.g., MCF-7, A549) in appropriate medium (e.g., DMEM with 10% FBS).

-

Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of medium.

-

Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the novel imidazolone derivative in DMSO.

-

Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control (medium with DMSO). Include a positive control (e.g., Doxorubicin).

-

Incubate the plate for 48 or 72 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in sterile PBS.

-

Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 150 µL of DMSO to each well to dissolve the crystals. Agitate the plate gently on a shaker for 10-15 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.[9]

-

Part 2: Antimicrobial Activity - Combating Drug Resistance

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action.[10] Imidazolone derivatives have demonstrated significant potential, exhibiting a broad spectrum of activity against both bacteria and fungi.[11][12][13]

Mechanism of Action: Disruption of Microbial Growth

The five-membered heterocyclic structure of imidazolones is key to their antibacterial properties.[11] While specific molecular targets are still under investigation for many novel derivatives, the general mechanism involves the inhibition of essential microbial processes. The compounds have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal strains like Candida albicans.[12][13] The variation in activity between derivatives often depends on the nature and position of substituents on the imidazolone core, which influences their lipophilicity and interaction with microbial targets.

General Workflow for Antimicrobial Screening

The following diagram outlines a typical workflow for the discovery and initial evaluation of novel antimicrobial agents.

Caption: High-level workflow for screening novel imidazolone derivatives.

Quantitative Data Summary: In Vitro Antimicrobial Activity

This table presents the Minimum Inhibitory Concentration (MIC) values for representative imidazolone derivatives against various microbial strains.

| Compound ID | Microbial Strain | Gram (+/-) / Type | MIC (µg/mL) | Reference Drug | MIC (µg/mL) | Source |

| Compound 3 | S. aureus | Gram (+) | 156.24 | - | - | [12] |

| Compound 14 | S. aureus | Gram (+) | 312.5 | - | - | [12] |

| Compound 5d | E. coli | Gram (-) | Active | - | - | [12] |

| Compound 5f | C. albicans | Fungus | Active | - | - | [12] |

| Compound 16 | E. coli | Gram (-) | Good Activity | - | - | [14] |

| Compound 15 | C. albicans | Fungus | Good Activity | - | - | [14] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of a potential antimicrobial agent.[15][16]

-

Preparation of Inoculum:

-

Culture the bacterial strain (e.g., S. aureus) in a suitable broth (e.g., Mueller-Hinton Broth) overnight at 37°C.

-

Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

-

Compound Preparation:

-

In a 96-well microtiter plate, add 50 µL of sterile broth to all wells.

-

Prepare a stock solution of the imidazolone derivative in DMSO. Add 50 µL of a 2X final starting concentration of the compound to the first well.

-

Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard 50 µL from the last well. This creates a gradient of compound concentrations.

-

-

Inoculation and Incubation:

-

Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.

-

Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Seal the plate and incubate at 37°C for 18-24 hours.

-

-

Reading the Results:

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm.

-

Part 3: Anti-inflammatory and Antiviral Activities

Beyond cancer and microbial infections, imidazolones show promise in modulating inflammatory responses and inhibiting viral replication.[12][17][18]

Anti-inflammatory Activity: COX-2 Inhibition

Several novel imidazolone derivatives function as selective inhibitors of cyclooxygenase-2 (COX-2).[17][19] COX-2 is an enzyme that is upregulated during inflammation and is responsible for the synthesis of prostaglandins, which are key inflammatory mediators. By selectively inhibiting COX-2 over the constitutively expressed COX-1, these compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[19]

Antiviral Activity

The antiviral potential of imidazolones has been reported against a range of viruses, including influenza, Dengue virus (DENV-2), and coronaviruses (SARS-CoV).[12][18] The mechanism often involves the inhibition of key viral enzymes, such as proteases or polymerases, which are essential for viral replication.[18] For example, docking studies have shown that certain imidazole analogs can bind effectively to the active site of the SARS-CoV-2 main protease.[18]

Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

This protocol measures the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

-

Cell Culture and Seeding:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

-

Treatment:

-

Pre-treat the cells with various non-toxic concentrations of the imidazolone derivative for 1-2 hours.

-

Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response. Incubate for 24 hours.

-

-

Nitrite Measurement (Griess Assay):

-

Collect 100 µL of the cell culture supernatant from each well.

-

Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

-

Incubate at room temperature for 10-15 minutes. A pink/magenta color will develop in the presence of nitrite (a stable product of NO).

-

-

Data Analysis:

-

Measure the absorbance at 540-550 nm.

-

Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage inhibition of NO production compared to the LPS-only treated cells.

-

Experimental Protocol: General Antiviral Assay (Plaque Reduction Assay)

This assay is a standard method to determine the effect of a compound on the replication of a cytopathic virus.[20][21]

-

Cell Seeding:

-

Seed a confluent monolayer of host cells (e.g., Vero cells for DENV-2) in a 6-well or 12-well plate.

-

-

Virus Infection and Compound Treatment:

-

Pre-incubate a known titer of the virus with various concentrations of the imidazolone derivative for 1 hour at 37°C.

-

Adsorb the virus-compound mixture onto the cell monolayer for 1 hour.

-

-

Overlay and Incubation:

-

Remove the inoculum and overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing the respective concentrations of the test compound. This restricts the spread of progeny virus to adjacent cells, leading to the formation of localized lesions (plaques).

-

Incubate the plates for several days until plaques are visible.

-

-

Plaque Visualization and Counting:

-

Fix the cells (e.g., with 10% formalin) and stain with a dye like crystal violet.

-

Count the number of plaques in each well.

-

-

Data Analysis:

-

Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control. Determine the EC50 (the concentration that inhibits 50% of plaque formation).

-

Conclusion

The imidazolone core represents a remarkably versatile scaffold for the development of novel therapeutics. The derivatives discussed in this guide showcase a broad spectrum of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and antiviral effects. The key to advancing these compounds from the laboratory to the clinic lies in a deep understanding of their structure-activity relationships, precise elucidation of their molecular mechanisms, and rigorous evaluation using validated biological assays. The protocols and data presented herein provide a foundational framework for researchers and drug development professionals to effectively explore and harness the therapeutic potential of this important chemical class.

References

-

Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (2024). Biomolecules. [Link][11][22]

-

Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (2021). Molecules. [Link][1][2]

-

Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. (n.d.). American Chemical Society. [Link][10]

-

Design, microwave synthesis, characterization and antimicrobial activity of imidazolone derivatives. (2023). ResearchGate. [Link][12]

-

Synthesis of new imidazolone derivatives and evaluated their biological activities. (n.d.). Various sources. [23]

-

Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. (2021). Aging. [Link][24][25]

-

Exploring of novel oxazolones and imidazolones as anti-inflammatory and analgesic candidates with cyclooxygenase inhibitory action. (2024). Future Medicinal Chemistry. [Link][17]

-

Synthesis and biological evaluation of new 2-(4-fluorophenyl) imidazol-5-ones as anticancer agents. (2019). Journal of Applied Pharmaceutical Science. [Link][3]

-

Antiviral Drug Screening. (n.d.). Virology Research Services. [Link][20]

-

Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. (2012). Journal of Applicable Chemistry. [Link][15]

-

Synthesis, antimicrobial and anti-inflammatory activities of some novel 5-substituted imidazolone analogs. (2013). ResearchGate. [Link][13]

-

Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (2024). PubMed. [Link]

-

Imidazole derivatives: Impact and prospects in antiviral drug discovery. (2023). ScienceDirect. [Link][18]

-

A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. (2013). Science International. [Link][14][26]

-

Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (2021). PubMed. [Link]

-

Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. (2024). Scientific Reports. [Link]

-

Synthesis and biological research of new imidazolone-sulphonamide-pyrimidine hybrids as potential EGFR-TK inhibitors and apoptosis-inducing agents. (2023). RSC Advances. [Link][5]

-

12 A review: Imidazole synthesis and its biological activities. (2015). International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b][10][11][12]THIADIAZOLE DERIVATIVES: A REVIEW. (2014). Heterocyclic Letters. [Link]

-

Indole-imidazolone derivatives as dual Mcl-1/COX-2 inhibitors: Design-oriented synthesis, molecular docking, and dynamics studies with potential anticancer and anti-inflammatory activities. (2025). Bioorganic Chemistry. [Link][6]

-

Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. (2021). Aging-US. [Link]

-

Screening Strategies to Identify New Antibiotics. (2012). Current Pharmaceutical Design. [Link]

-

Exploring of novel oxazolones and imidazolones as anti-inflammatory and analgesic candidates with cyclooxygenase inhibitory action. (2024). Future Medicinal Chemistry. [Link][19]

-

In vitro methods for testing antiviral drugs. (2016). Virology Journal. [Link][21]

-

Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. (2024). Pharmaceuticals. [Link][4]

-

In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals. (2025). Journal of Drug Delivery and Therapeutics. [Link]

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2024). Saudi Pharmaceutical Journal. [Link][16]

-

Bioassays for anticancer activities. (2013). Methods in Molecular Biology. [Link][7]

-

Recent development of imidazole derivatives as potential anticancer agents. (2020). Elsevier. [Link]

-

A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. (2013). SciSpace. [Link]

-

Imidazoles as potential anticancer agents. (2012). Future Medicinal Chemistry. [Link]

-

Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). Journal of Pharmaceutical Research International. [Link]

-

A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. (2016). Current Medicinal Chemistry. [Link][9]

-

Antimicrobial activity of imidazolinone derivatives (3a-3j). (2016). ResearchGate. [Link]

-

Guidelines for the in vitro determination of anti‐inflammatory activity. (2021). Food Science & Nutrition. [Link]

-

Synthesis and Antimicrobial Activity of 5-Imidazolinone Derivatives. (2007). Iranian Journal of Pharmaceutical Research. [Link]

-

Viral Entry Assays and Molecular Docking to Identify Antiviral Agents. (2022). JoVE. [Link]

-

Synthesis, In Silico Prediction and In Vitro Evaluation of Antimicrobial Activity, DFT Calculation and Theoretical Investigation of Novel Xanthines and Uracil Containing Imidazolone Derivatives. (2023). Molecules. [Link]

-

Chalcogen-Varied Imidazolone Derivatives as Antibiotic Resistance Breakers in Staphylococcus aureus Strains. (2023). International Journal of Molecular Sciences. [Link]

-

Evaluation of in vitro anticancer potential of pharmacological ethanolic plant extracts Acacia modesta and Opuntia monocantha. (2021). Brazilian Journal of Biology. [Link][8]

-

Imidazole derivatives with antiviral activity. (2024). ResearchGate. [Link]

-

Anticancer Drugs Specificity Assessment (in vitro). (2022). YouTube. [Link]

-

Identification and evaluation of antiviral activity of novel compounds targeting SARS-CoV-2 virus by enzymatic and antiviral assays, and computational analysis. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

Sources

- 1. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. japsonline.com [japsonline.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and biological research of new imidazolone-sulphonamide-pyrimidine hybrids as potential EGFR-TK inhibitors and apoptosis-inducing agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Indole-imidazolone derivatives as dual Mcl-1/COX-2 inhibitors: Design-oriented synthesis, molecular docking, and dynamics studies with potential anticancer and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ro.uow.edu.au [ro.uow.edu.au]

- 8. scielo.br [scielo.br]

- 9. researchgate.net [researchgate.net]

- 10. Development of mixed microbial screening and cultivation methods for novel antibiotic discovery - American Chemical Society [acs.digitellinc.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. scialert.net [scialert.net]

- 15. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Exploring of novel oxazolones and imidazolones as anti-inflammatory and analgesic candidates with cyclooxygenase inhibitory action - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

- 21. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods | Aging [aging-us.com]

- 26. scispace.com [scispace.com]

An In-Depth Technical Guide to Identifying and Validating Therapeutic Targets of 4-(4-Fluoro-phenyl)-1,3-dihydro-imidazol-2-one

Abstract

4-(4-Fluoro-phenyl)-1,3-dihydro-imidazol-2-one is a synthetic heterocyclic compound whose biological targets and therapeutic potential are currently uncharacterized in public domain literature. This guide presents a comprehensive, scientifically-grounded strategy for the systematic identification and validation of its molecular targets. Drawing on principles of chemical homology, we postulate primary target classes based on the compound's core scaffolds: a phenyl-substituted imidazolinone. Extensive literature analysis reveals that similar structures frequently interact with protein kinases, particularly p38 MAP kinase, as well as G-protein coupled receptors (GPCRs) and ion channels. This document provides a detailed, multi-phase experimental workflow, from initial in silico screening and target engagement assays to functional enzymatic and cell-based validation. We include step-by-step protocols for key techniques such as Differential Scanning Fluorimetry (DSF) and Surface Plasmon Resonance (SPR), and outline a robust framework for data interpretation. This guide is intended for researchers, scientists, and drug development professionals seeking to elucidate the mechanism of action for novel small molecules.

Introduction: The Challenge of an Orphan Compound

In drug discovery, the journey of a novel small molecule from synthesis to therapeutic application is contingent on a singular, critical step: identifying its biological target(s). 4-(4-Fluoro-phenyl)-1,3-dihydro-imidazol-2-one represents such a starting point—a compound with a defined structure but an undefined mechanism of action. The absence of published data necessitates a predictive and systematic approach. This guide provides the strategic framework and detailed methodologies to de-orphanize this compound, transforming it from a mere chemical entity into a potential therapeutic lead.

Our strategy is built on the foundational principle of structure-activity relationships (SAR). The core structure, an imidazol-2-one (also known as imidazolinone), and its phenyl substitution serve as our primary clues. The imidazolinone scaffold is associated with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects[1][2]. Our objective is to leverage this existing knowledge to form robust, testable hypotheses.

Structural Analysis and Target Class Prediction

The structure of 4-(4-Fluoro-phenyl)-1,3-dihydro-imidazol-2-one contains two key pharmacophores:

-

The 1,3-dihydro-imidazol-2-one core: This heterocyclic scaffold is a privileged structure in medicinal chemistry. Its derivatives are known to interact with a diverse range of protein families[1][3][4].

-

The 4-Fluoro-phenyl group: This moiety frequently engages in hydrophobic and aromatic stacking interactions within protein binding pockets. The fluorine atom can also form specific hydrogen bonds or halogen bonds, enhancing binding affinity and selectivity.

Based on an analysis of public scientific literature for compounds containing these or highly similar scaffolds, we can predict several high-probability target classes.

Table 1: Predicted Target Classes based on Scaffold Homology

| Target Class | Rationale & Supporting Evidence | Key References |

| Protein Kinases | The imidazole scaffold is a well-established hinge-binding motif for many ATP-competitive kinase inhibitors. Specifically, derivatives of imidazole and benzimidazolone have been extensively developed as potent inhibitors of p38 MAP kinase , a key regulator of pro-inflammatory cytokine production.[5][6][7][8] | [5][6][7][8] |

| GPCRs | Imidazoline-containing molecules are known ligands for various G-protein coupled receptors. Notably, they have been investigated as modulators of serotonin receptors (e.g., 5-HT1A), which are implicated in depression and other CNS disorders.[9][10][11][12] | [9][10][11][12] |

| Ion Channels | Certain benzimidazole and indazolone derivatives, which share structural similarities with the imidazolinone core, have been identified as potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key target for pain therapeutics.[13][14][15][16] | [13][14][15][16] |

Given the strong and recurrent evidence linking imidazole-based scaffolds to kinase inhibition, this guide will proceed with the primary hypothesis that 4-(4-Fluoro-phenyl)-1,3-dihydro-imidazol-2-one is a protein kinase inhibitor, with a high probability of targeting the p38 MAP kinase pathway.

Primary Hypothesis: Targeting the p38 MAP Kinase Pathway

The p38 mitogen-activated protein (MAP) kinase pathway is a critical signaling cascade that responds to cellular stress and inflammatory cytokines.[5][6] Its central role in regulating the production of TNF-α and IL-1β makes it a highly attractive target for treating inflammatory diseases like rheumatoid arthritis.[6] Many successful p38 inhibitors utilize an imidazole-based scaffold to bind to the ATP pocket of the kinase.[5][7]

Proposed Signaling Pathway Involvement

The compound is hypothesized to act as an ATP-competitive inhibitor of p38α MAP kinase. By binding to the kinase's active site, it would prevent the phosphorylation of downstream substrates, such as MAPK-activated protein kinase 2 (MK2), thereby blocking the signaling cascade that leads to the translation of inflammatory cytokines like TNF-α.

Caption: Hypothesized mechanism of action within the p38 MAPK pathway.

Experimental Validation Strategy: A Multi-Phased Approach

To rigorously test our hypothesis, we propose a phased experimental workflow designed to move from broad, initial screening to specific, functional validation. This approach ensures that resources are used efficiently, building a comprehensive evidence package for the compound's mechanism of action.

Caption: A multi-phased workflow for target identification and validation.

Phase 1, Protocol 1: Differential Scanning Fluorimetry (DSF) for Target Engagement

Rationale: DSF, or Thermal Shift Assay, is a rapid and cost-effective method to screen for direct binding. The principle is that ligand binding stabilizes a protein, increasing its melting temperature (Tₘ). A significant shift in Tₘ in the presence of the compound is strong evidence of direct target engagement.

Methodology:

-

Reagents & Preparation:

-

Recombinant human p38α protein (target).

-

4-(4-Fluoro-phenyl)-1,3-dihydro-imidazol-2-one (test compound), prepared as a 10 mM stock in 100% DMSO.

-

Staurosporine (positive control), a known kinase inhibitor.

-

DSF buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl).

-

SYPRO Orange dye (5000x stock in DMSO).

-

-

Assay Plate Setup:

-

Prepare a final assay solution containing 2 µM p38α protein and 5x SYPRO Orange dye in DSF buffer.

-

In a 96-well or 384-well qPCR plate, dispense 19.8 µL of the protein/dye mixture into each well.

-

Add 0.2 µL of the test compound across a concentration gradient (e.g., final concentration from 0.1 µM to 100 µM).

-

Include "protein + DMSO" wells as a negative control and "protein + Staurosporine" wells as a positive control.

-

-

Data Acquisition:

-

Seal the plate and centrifuge briefly.

-

Run the assay in a real-time PCR instrument capable of performing a melt curve.

-

Set the thermal profile: ramp from 25 °C to 95 °C with a ramp rate of 0.05 °C/sec, acquiring fluorescence data at each interval.

-

-

Data Analysis:

-

Plot fluorescence versus temperature. The Tₘ is the inflection point of the curve, determined by fitting to a Boltzmann equation.

-

Calculate the thermal shift (ΔTₘ) = Tₘ (compound) - Tₘ (DMSO control). A ΔTₘ > 2 °C is typically considered a significant positive result.

-

Phase 1, Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics

Rationale: If DSF confirms binding, SPR is the gold standard for quantifying the interaction. It provides real-time kinetic data (association rate, kₐ; dissociation rate, kₔ) and calculates the equilibrium dissociation constant (Kₗ), a precise measure of binding affinity.

Methodology:

-

Chip Preparation:

-

Immobilize recombinant p38α protein onto a CM5 sensor chip via amine coupling. Aim for a response unit (RU) level that will yield a robust signal (e.g., ~10,000 RU).

-

Use a reference flow cell that is activated and blocked but has no protein immobilized to subtract non-specific binding.

-

-

Analyte Preparation:

-

Prepare a dilution series of 4-(4-Fluoro-phenyl)-1,3-dihydro-imidazol-2-one in running buffer (e.g., HBS-EP+ with 1% DMSO). Concentrations should span the expected Kₗ (e.g., from 10 nM to 10 µM).

-

-

Binding Assay:

-

Perform a multi-cycle kinetics experiment.

-

Inject each concentration of the compound over the protein and reference surfaces for a set association time (e.g., 180 seconds).

-

Allow the compound to dissociate for a set time (e.g., 300 seconds).

-

Between cycles, regenerate the chip surface with a brief pulse of a low pH solution (e.g., glycine-HCl, pH 2.5) to remove all bound analyte.

-

-

Data Analysis:

-

Reference-subtract the sensorgrams (protein flow cell - reference flow cell).

-

Fit the resulting curves to a suitable binding model (e.g., 1:1 Langmuir) to determine kₐ, kₔ, and Kₗ (Kₗ = kₔ/kₐ).

-

Phase 2, Protocol 3: In Vitro Kinase Inhibition Assay

Rationale: Confirming that direct binding leads to functional modulation is crucial. An in vitro kinase assay measures the compound's ability to inhibit the enzymatic activity of p38α, providing a half-maximal inhibitory concentration (IC₅₀) value.

Methodology:

-

Assay Principle: Use a commercially available assay kit, such as ADP-Glo™, which measures kinase activity by quantifying the amount of ADP produced in the phosphorylation reaction.

-

Reaction Setup:

-

In a 384-well plate, combine p38α enzyme, its specific substrate peptide (e.g., ATF2), and ATP at its Kₘ concentration.

-

Add the test compound across a 10-point dose-response curve (e.g., from 1 nM to 50 µM).

-

Include "no enzyme" and "DMSO vehicle" controls.

-

-

Assay Procedure:

-

Incubate the reaction at room temperature for 1 hour.

-

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Add Kinase Detection Reagent to convert the newly produced ADP into a luminescent signal.

-

Read luminescence on a plate reader.

-

-

Data Analysis:

-

Normalize the data to the DMSO (0% inhibition) and no enzyme (100% inhibition) controls.

-

Plot percent inhibition versus log[compound concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Phase 2, Protocol 4: Cellular Target Engagement by Western Blot

Rationale: The final validation step is to confirm that the compound inhibits the target in a relevant cellular context. This assay measures the phosphorylation of a known downstream substrate of p38.

Methodology:

-

Cell Culture and Treatment:

-

Culture a relevant cell line (e.g., human THP-1 monocytes) to ~80% confluency.

-

Pre-treat cells with various concentrations of the test compound (or DMSO vehicle) for 1 hour.

-

Stimulate the p38 pathway by adding lipopolysaccharide (LPS, 1 µg/mL) for 30 minutes.

-

-

Protein Extraction and Quantification:

-

Lyse the cells and collect the total protein.

-

Quantify protein concentration using a BCA assay to ensure equal loading.

-

-

Western Blotting:

-

Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against phospho-MK2 (the direct substrate of p38) and total MK2 (as a loading control).

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using an ECL substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Calculate the ratio of phospho-MK2 to total MK2 for each condition.

-

A dose-dependent decrease in this ratio indicates successful target engagement and inhibition in a cellular environment.

-

Data Interpretation and Future Directions

The successful completion of this workflow will generate a comprehensive dataset to confirm or refute the primary hypothesis.

Table 2: Summary of Expected Outcomes and Interpretation

| Assay | Key Metric | Positive Result Interpretation |

| DSF | ΔTₘ | > 2 °C |

| SPR | Kₗ | < 10 µM |

| In Vitro Kinase Assay | IC₅₀ | < 10 µM |

| Western Blot | EC₅₀ | Dose-dependent decrease in p-MK2/total MK2 ratio |

If the results from these assays are positive, 4-(4-Fluoro-phenyl)-1,3-dihydro-imidazol-2-one can be confidently classified as a p38 MAP kinase inhibitor. Future directions would include kinase panel screening to assess selectivity, in vivo pharmacokinetic and efficacy studies in animal models of inflammation, and structure-based drug design to optimize potency and drug-like properties. If the results are negative, the same workflow can be systematically applied to the secondary hypothesized target classes, such as serotonin receptors or TRPV1 channels.

References

-

Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds. PubMed. Available at: [Link]

-

Recent Developments of p38α MAP Kinase Inhibitors as Antiinflammatory Agents Based on the Imidazole Scaffolds. Bentham Science Publisher. Available at: [Link]

-

Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. PubMed Central. Available at: [Link]

-

The search for novel TRPV1-antagonists: from carboxamides to benzimidazoles and indazolones. PubMed. Available at: [Link]

-

Discovery and design of benzimidazolone based inhibitors of p38 MAP kinase. PubMed. Available at: [Link]

-

The Versatile 2-Substituted Imidazoline Nucleus as a Structural Motif of Ligands Directed to the Serotonin 5-HT1A Receptor. PubMed. Available at: [Link]

-

Imidazole-based p38 MAP kinase inhibitors. ResearchGate. Available at: [Link]

-

Synthesis and Biological Activities of Some Benzimidazolone Derivatives. PubMed Central. Available at: [Link]

-

Imidazoles as Serotonin Receptor Modulators for Treatment of Depression: Structural Insights and Structure–Activity Relationship Studies. MDPI. Available at: [Link]

-

New transient receptor potential TRPV1, TRPM8 and TRPA1 channel antagonists from a single linear β,γ-diamino ester scaffold. RSC Publishing. Available at: [Link]

-

1,3-Dihydro-2H-imidazol-2-one Derivatives: Synthesis and Applications (A Review). ResearchGate. Available at: [Link]

-

Synthesis and Antimicrobial Activity of 5-Imidazolinone Derivatives. PubMed Central. Available at: [Link]

-

Imidazoles as Serotonin Receptor Modulators for Treatment of Depression: Structural Insights and Structure–Activity Relationship Studies. PubMed Central. Available at: [Link]

-

1,3Dihydro2H-imidazol-2-one Derivatives: Synthesis and Applications. ResearchGate. Available at: [Link]

-

(PDF) Synthesis, characterization and anticonvulsant activity of substituted imidazolinone derivatives. ResearchGate. Available at: [Link]

-

Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain. MDPI. Available at: [Link]

-

(PDF) Imidazoles as Serotonin Receptor Modulators for Treatment of Depression: Structural Insights and Structure–Activity Relationship Studies. ResearchGate. Available at: [Link]

-

5-Imidazolinone Derivatives as a Potent Pharmacological Agents—A Review. MDPI. Available at: [Link]

-

Discovery of novel pyrrolopyridazine scaffolds as transient receptor potential vanilloid (TRPV1) antagonists. PubMed. Available at: [Link]

-

Design and synthesis of peripherally restricted transient receptor potential vanilloid 1 (TRPV1) antagonists. PubMed. Available at: [Link]

-

Design, synthesis, anticancer properties, and molecular docking of imidazolone derivatives with lipophilic moiety. PubMed Central. Available at: [Link]

-

2-Phenyl-imidazo[1,2-a]pyridine derivatives as ligands for peripheral benzodiazepine receptors: stimulation of neurosteroid synthesis and anticonflict action in rats. PubMed. Available at: [Link]

-

7-Phenyl-imidazoquinolin-4(5H)-one derivatives as selective and orally available mPGES-1 inhibitors. PubMed. Available at: [Link]

-

Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. MDPI. Available at: [Link]

-

Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. PubMed Central. Available at: [Link]

-

Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. Longdom Publishing. Available at: [Link]

-

BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b][5][7][13]THIADIAZOLE DERIVATIVES: A REVIEW. Heterocyclic Letters. Available at: [Link]

-

Imidazol-1-yl and pyridin-3-yl derivatives of 4-phenyl-1,4-dihydropyridines combining Ca2+ antagonism and thromboxane A2 synthase inhibition. PubMed. Available at: [Link]

-

Synthesis and biological studies of some imidazolinone derivatives. PubMed. Available at: [Link]

-

Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. ResearchGate. Available at: [Link]

-

Synthesis and Antimicrobial Activity of 5-Imidazolinone Derivatives. ResearchGate. Available at: [Link]

-

(E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one. MDPI. Available at: [Link]

-

2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. National Institutes of Health. Available at: [Link]

-

Novel process for the preparation of (4-Fluorophenyl)[(8R)-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl) -5,6-dihydro[5][6][13]triazo. Technical Disclosure Commons. Available at: https://www.tdcommons.org/dpubs_series/7788/ Disclosure Commons*. Available at: https://www.tdcommons.org/dpubs_series/7788/

Sources

- 1. Synthesis and Antimicrobial Activity of 5-Imidazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. researchgate.net [researchgate.net]